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Compound of Interest

Compound Name: Carpetimycin A

Cat. No.: B1242437

Carpetimycin A is a naturally occurring carbapenem antibiotic renowned for its broad-
spectrum antibacterial activity and potent inhibition of 3-lactamases. This technical guide
provides an in-depth exploration of the origin of Carpetimycin A, detailing its discovery, the
producing microorganisms, its biosynthesis, and the experimental methodologies employed in
its characterization. This document is intended for researchers, scientists, and drug
development professionals.

Discovery and Producing Microorganism

Carpetimycin A, also known as C-19393 H2, was first isolated in the early 1980s from the
culture broth of Streptomyces species. Two different strains have been identified as producers
of Carpetimycin A and its related compounds.

One of the primary producers is a strain designated C-19393, which was taxonomically
classified as Streptomyces griseus subsp. cryophilus.[1] This strain was also found to produce
the related compound Carpetimycin B (C-19393 S2). Another producing organism is
Streptomyces sp. KC-6643, which, in addition to Carpetimycins A and B, also produces
Carpetimycins C and D.[2]

Biosynthesis of Carpetimycin A

The biosynthesis of Carpetimycin A can be conceptually divided into three main parts: the
formation of the carbapenem core, the synthesis of the C-6 (1-hydroxy-1-methylethyl) side
chain, and the assembly of the C-3 [(R)-[(1E)-2-(Acetylamino)ethenyl]sulfinyl] side chain. While
the complete enzymatic pathway for Carpetimycin A has not been fully elucidated, a plausible
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pathway can be constructed based on the well-studied biosynthesis of other carbapenems,
such as thienamycin.

Formation of the Carbapenem Core

The biosynthesis of the carbapenem nucleus is initiated from primary metabolites. The key
steps are catalyzed by a suite of enzymes, with CarB and CarA being central to the formation
of the bicyclic ring system.
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Caption: Biosynthesis of the carbapenem core.

Biosynthesis of the C-6 Side Chain

The C-6 (1-hydroxy-1-methylethyl) side chain is a distinguishing feature of Carpetimycin A.
While the specific enzymes for its formation in S. griseus subsp. cryophilus are not fully
characterized, it is hypothesized to be derived from the amino acid valine or a related
branched-chain amino acid precursor, followed by hydroxylation.

Biosynthesis of the C-3 Side Chain

The biosynthesis of the C-3 [(R)-[(1E)-2-(Acetylamino)ethenyl]sulfinyl] side chain is the most
complex and least understood aspect of Carpetimycin A's origin. A plausible pathway involves
the following key steps:

o Formation of N-acetylcysteamine: Cysteine is likely decarboxylated to produce cysteamine,
which is then acetylated to form N-acetylcysteamine.
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» Thiolation and Vinyl Group Formation: The N-acetylcysteamine is then attached to the
carbapenem intermediate. The vinyl group is likely formed through an enzymatic dehydration
or a related elimination reaction.

» Sulfoxidation: The final step is the stereospecific oxidation of the sulfide to a sulfoxide,
catalyzed by a monooxygenase. The formation of sulfoxides in natural product biosynthesis
is often carried out by flavin-dependent monooxygenases or non-heme iron-dependent
oxygenases.
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Caption: Plausible biosynthesis of the C-3 side chain.

Experimental Protocols

The following sections detail the general experimental methodologies used for the production,
isolation, and characterization of Carpetimycin A.

Fermentation

e Microorganism:Streptomyces griseus subsp. cryophilus (strain C-19393).

e Inoculum: A seed culture is prepared by inoculating a loopful of spores or mycelia into a
suitable seed medium and incubating for 2-3 days at 28°C with shaking.

e Production Medium: A typical production medium for Streptomyces contains a carbon source
(e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral
salts. For Carpetimycin production, the addition of cobaltous compounds has been found to
be necessary.[1]

o Fermentation Conditions: The production fermentation is carried out in a fermenter under
controlled conditions of temperature (around 28°C), pH (maintained between 6.5 and 7.5),
and aeration for 4-6 days.
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Caption: General fermentation workflow for Carpetimycin A.

Isolation and Purification

o Cell Removal: The culture broth is centrifuged or filtered to remove the mycelia.

o Adsorption Chromatography: The supernatant containing Carpetimycin A is passed through
a column of a non-ionic adsorbent resin (e.g., Diaion HP-20).

o Elution: The column is washed with water, and the active fractions are eluted with agqueous
acetone or methanol.

e lon-Exchange Chromatography: The eluate is further purified by anion-exchange
chromatography (e.g., Dowex 1-X2) using a salt gradient.

o Gel Filtration: Final purification is achieved by gel filtration chromatography (e.g., Sephadex
G-10).

» Lyophilization: The purified fractions are lyophilized to obtain Carpetimycin A as a white
powder.
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Structure Elucidation

The structure of Carpetimycin A was determined using a combination of spectroscopic
techniques.

o UV-Visible Spectroscopy: The UV spectrum of Carpetimycin A in water shows absorption
maxima characteristic of the carbapenem chromophore.

e Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups,

including a B-lactam carbonyl, a carboxyl group, and amide functionalities.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectroscopy were

instrumental in determining the detailed connectivity and stereochemistry of the molecule.[3]

e Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the
elemental composition and confirm the molecular weight of Carpetimycin A.

Quantitative Data
Physicochemical Properties

Property Value
Molecular Formula C14H18N206S
Molecular Weight 342.37 g/mol
Appearance White powder
UV Amax (H20) 240 nm, 288 nm

Antimicrobial Activity

Carpetimycin A exhibits potent activity against a broad range of Gram-positive and Gram-
negative bacteria. The following table summarizes the Minimum Inhibitory Concentrations
(MICs) for selected organisms.
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Bacterial Species MIC (pg/mL)

Staphylococcus aureus 1.56[4]

Escherichia coli 0.39[4]

Klebsiella pneumoniae 0.39[4]

Proteus vulgaris 1.56[4]

Pseudomonas aeruginosa Improved activity in some synthetic analogs[5]
Enterobacter cloacae 3.13[4]

Citrobacter freundii 3.13[4]

The antimicrobial activity of Carpetimycin A is significantly greater than that of Carpetimycin B.
[1][4] It also demonstrates synergistic activity when combined with other 3-lactam antibiotics
against resistant strains.[4]

Conclusion

Carpetimycin A is a fascinating example of the complex secondary metabolites produced by
Streptomyces. Its origin lies in a sophisticated biosynthetic pathway that combines elements of
amino acid and fatty acid metabolism to construct a potent antibacterial agent. Further
research into the enzymology of its biosynthesis, particularly the formation of the unique C-3
side chain, could provide valuable insights for the bioengineering of novel carbapenem
antibiotics with improved therapeutic properties. The detailed experimental protocols for its
fermentation, isolation, and characterization serve as a valuable resource for researchers in the
field of natural product drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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